

# Gadoquatrane Shines in Clinical Trials: A New Era for MRI Contrast Agents?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

[Get Quote](#)

A meta-analysis of recent clinical trial outcomes reveals **Gadoquatrane**, an investigational macrocyclic gadolinium-based contrast agent (GBCA), demonstrates comparable efficacy to conventional agents at a significantly lower dose. These findings, from the comprehensive QUANTI clinical trial program, suggest a potential paradigm shift in contrast-enhanced magnetic resonance imaging (MRI) with a focus on reducing patient exposure to gadolinium.

Researchers, scientists, and drug development professionals are closely watching the development of **Gadoquatrane**, which has consistently met primary and secondary endpoints in its Phase III trials. The agent has shown non-inferiority in lesion visualization and detection compared to other macrocyclic GBCAs, and superiority over unenhanced MRI, all while utilizing a 60% lower dose of gadolinium.<sup>[1][2][3][4]</sup> The safety profile of **Gadoquatrane** has been reported as similar to that of other currently available macrocyclic GBCAs, with no new safety signals identified.<sup>[3]</sup>

This comparison guide provides a detailed overview of the available clinical trial data for **Gadoquatrane** and its key competitors: Gadobutrol, Gadoterate Meglumine, and Gadoteridol. While specific quantitative data from the **Gadoquatrane** QUANTI trials have not yet been fully published, this guide synthesizes the available qualitative results and presents historical data for the comparator agents to offer a comprehensive perspective.

## Comparative Efficacy and Safety of Gadoquatrane and Other Macrocylic GBCAs

The QUANTI clinical trial program, a series of multinational, randomized, double-blind, cross-over studies, forms the foundation of **Gadoquadrane**'s clinical data. The program includes the QUANTI CNS (central nervous system), QUANTI OBR (other body regions), and QUANTI Pediatric studies. Across these trials, **Gadoquadrane** was administered at a dose of 0.04 mmol Gd/kg body weight, a significant reduction from the standard 0.1 mmol Gd/kg dose of its comparators.

#### Key Findings from the QUANTI Trials:

- Non-Inferiority: **Gadoquadrane** demonstrated non-inferiority to comparator macrocyclic GBCAs in key visualization parameters, including lesion enhancement, border delineation, and internal morphology. It also showed non-inferior diagnostic performance based on sensitivity and specificity for lesion detection.
- Superiority to Unenhanced MRI: **Gadoquadrane** showed superior visualization of lesions compared to MRI scans without a contrast agent.
- Safety Profile: The safety profile of **Gadoquadrane** was found to be consistent with that of other macrocyclic GBCAs, with no new safety concerns emerging from the trials.

While awaiting the publication of detailed numerical data from the QUANTI trials, the following tables summarize the available efficacy and safety data for the comparator agents from their respective clinical trials.

Table 1: Efficacy of Comparator Macrocylic GBCAs in CNS MRI

| Feature               | Gadobutrol<br>(Gadavist)                                                                                                                                                                                      | Gadoterate<br>Meglumine<br>(Dotarem)                                                                                                            | Gadoteridol<br>(ProHance)                                                                                                                                                                                                                                        |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Indication            | CNS lesion visualization                                                                                                                                                                                      | Detection and visualization of areas with disrupted blood-brain barrier and/or abnormal vascularity in the brain, spine, and associated tissues | Visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues                                                                                                                                                                   |
| Dose                  | 0.1 mmol/kg                                                                                                                                                                                                   | 0.1 mmol/kg                                                                                                                                     | 0.1 mmol/kg                                                                                                                                                                                                                                                      |
| Key Efficacy Outcomes | Superior to unenhanced MRI for lesion enhancement, border delineation, and internal morphology ( $p < 0.0001$ ). Improved sensitivity and accuracy for malignant lesion detection compared to unenhanced MRI. | Superior to unenhanced MRI in terms of lesion visualization. No difference in efficacy compared to Magnevist (gadopentetate dimeglumine).       | In a study of 103 children, MRI enhancement was noted in approximately 60% of scans, with additional diagnostic information in 30-95% of scans. In adults, approximately 75-82% of scans were enhanced, with 45-48% providing additional diagnostic information. |

Table 2: Safety of Comparator Macroyclic GBCAs

| Feature               | Gadobutrol<br>(Gadavist)                                                                                                            | Gadoterate<br>Meglumine<br>(Dotarem)                                | Gadoteridol<br>(ProHance)                                                                                    |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Common Adverse Events | Headache, nausea, dizziness.                                                                                                        | Nausea, headache, injection site pain, dizziness, rash.             | Nausea, taste perversion, headache, dizziness.                                                               |
| Adverse Event Rate    | Drug-related adverse events reported in 4.1% of patients in a CNS study. In a larger analysis, the rate was similar to other GBCAs. | In pediatric patients, 3.8% reported at least one adverse reaction. | In a large study, adverse events were recorded in 6.9% of subjects, with 4.6% related to the contrast agent. |

## Experimental Protocols: A Look at the QUANTI Trial Design

The QUANTI clinical trial program was designed to rigorously evaluate the efficacy and safety of **Gadoquatrane**.

### QUANTI CNS and OBR Studies:

- Design: These were multinational, randomized, prospective, double-blind, cross-over Phase III studies.
- Population: The studies enrolled adult patients with known or suspected pathologies of the central nervous system (QUANTI CNS) or other body regions (QUANTI OBR), including head and neck, thorax, abdomen, pelvis, and extremities.
- Intervention: Patients received a single intravenous injection of **Gadoquatrane** (0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (0.1 mmol/kg) in a cross-over fashion.
- Endpoints: The primary efficacy endpoints focused on visualization parameters such as lesion enhancement, border delineation, and internal morphology, as assessed by blinded

independent readers. Secondary endpoints included sensitivity and specificity for lesion detection.

QUANTI Pediatric Study:

- Design: This study focused on the pharmacokinetics and safety of **Gadoquadrane** in the pediatric population.
- Population: The study enrolled children from birth to less than 18 years of age.
- Key Finding: The pharmacokinetic behavior of **Gadoquadrane** in children was found to be similar to that in adults.

While detailed MRI acquisition parameters for the QUANTI trials are not yet publicly available, a standardized protocol was utilized to ensure consistency across study sites.

## Visualizing the Future: Workflows and Pathways

To better understand the context of **Gadoquadrane**'s development and the underlying principles of gadolinium-based contrast agents, the following diagrams illustrate a typical clinical trial workflow and the potential signaling pathways associated with gadolinium deposition.



[Click to download full resolution via product page](#)

### Gadoquatrane Clinical Trial Workflow



[Click to download full resolution via product page](#)

### Gadolinium Deposition Signaling Pathway

## The Road Ahead for Gadoquatrane

The positive outcomes from the QUANTI clinical trial program position **Gadoquatrane** as a promising new option in the field of MRI contrast agents. The ability to achieve non-inferior diagnostic efficacy with a substantially lower gadolinium dose addresses a key concern in the medical community regarding potential long-term effects of gadolinium retention in the body. As Bayer proceeds with regulatory submissions to health authorities worldwide, the full publication of the QUANTI trial data will be eagerly anticipated by clinicians and researchers to fully assess the quantitative benefits of **Gadoquatrane** in comparison to established macrocyclic GBCAs. This new agent has the potential to become a valuable tool in providing safer and effective diagnostic imaging for a wide range of patients.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]

- 2. Bayer United States of America - Bayer's investigational MRI contrast agent gadoquadrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 3. Bayer's MRI contrast agent gadoquadrane succeeds in Phase III trials [synapse.patsnap.com]
- 4. Positive results from Phase III study for Bayer's investigational contrast agent gadoquadrane [bayer.com]
- To cite this document: BenchChem. [Gadoquadrane Shines in Clinical Trials: A New Era for MRI Contrast Agents?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#meta-analysis-of-gadoquadrane-clinical-trial-outcomes]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)